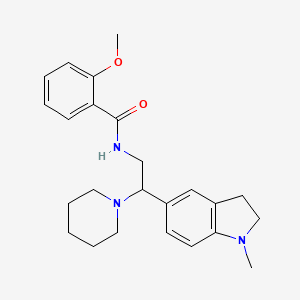

4-Phenylazepane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which would include 4-Phenylazepane-1-carboxamide, has been described. These reactions, catalyzed by Pd/LA, proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another study discusses the copolymerization of thiophene with a synthesized monomer phenylazepane-2-one .Chemical Reactions Analysis

The reaction mechanism of N-carboxamides, including this compound, in the presence of ε-caprolactam sodium salt has been suggested . The reactions involve the nucleophilic attack of the lactam anion on the monomer amide carbon atom, forming an anion that is stabilized through the cycle opening to give the N-anion, which plays the role of an active center .Mecanismo De Acción

Target of Action

It is known that 4-phenylazepane, a base structure in a series of opioid analgesics, interacts with opioid receptors

Biochemical Pathways

It is known that phenazine-1-carboxamide, a similar compound, affects several biochemical pathways, including atp-binding cassette (abc) transporters, nitrogen metabolism, and aminobenzoate degradation

Result of Action

It is known that phenazine-1-carboxamide, a similar compound, has antifungal effects and can decrease the mycelial biomass and protein content of certain fungi

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Phenylazepane-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in different research areas. This compound can be used as a tool to study the function of different proteins and enzymes, and it may have therapeutic potential for pain management and inflammation. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. This compound may also have off-target effects on other proteins and enzymes, which may complicate its use in research.

Direcciones Futuras

There are several future directions for research on 4-Phenylazepane-1-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications, and the identification of its molecular targets and mechanisms of action. This compound may have potential applications in the treatment of pain and inflammation, as well as other conditions that involve the dysregulation of different proteins and enzymes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Métodos De Síntesis

4-Phenylazepane-1-carboxamide can be synthesized using different methods, including the reaction of 4-phenylazepan-1-amine with phosgene or triphosgene in the presence of a base or acid catalyst. Another method involves the reaction of 4-phenylazepan-1-amine with isocyanate or cyanate ester. The resulting this compound can be purified using column chromatography or recrystallization. The purity and yield of this compound can be determined using analytical techniques such as NMR spectroscopy and HPLC.

Aplicaciones Científicas De Investigación

4-Phenylazepane-1-carboxamide has been used in scientific research as a tool to study the function of different proteins and enzymes. For example, this compound has been used as a substrate for transglutaminase, an enzyme that catalyzes the crosslinking of proteins. This compound has also been used to study the function of ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation and inflammation. This compound has been shown to modulate the activity of these ion channels, making it a potential therapeutic target for pain management.

Propiedades

IUPAC Name |

4-phenylazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)15-9-4-7-12(8-10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVONTOIJMXDPOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[4-Chloro-3-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2620453.png)

![Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2620454.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2620459.png)

![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2620460.png)

![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)

![Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate](/img/structure/B2620462.png)

![2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2620463.png)

![N-(4-ethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2620469.png)